3-[(2-Phenyl-4-quinolyl)carbonylamino]propanoic acid
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Overview
Description
3-[(2-Phenyl-4-quinolyl)carbonylamino]propanoic acid is an organic compound with the molecular formula C19H16N2O3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Phenyl-4-quinolyl)carbonylamino]propanoic acid typically involves the reaction of 2-phenyl-4-quinolinecarboxylic acid with an appropriate amine under specific conditions. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Phenyl-4-quinolyl)carbonylamino]propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-[(2-Phenyl-4-quinolyl)carbonylamino]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 3-[(2-Phenyl-4-quinolyl)carbonylamino]propanoic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
(Z)-3-Phenyl-2-propenoic acid: Another phenylpropanoic acid derivative with different biological activities.
3-[4-(Aminosulfonyl)phenyl]propanoic acid: A compound with similar structural features but different functional groups and applications.
Uniqueness
3-[(2-Phenyl-4-quinolyl)carbonylamino]propanoic acid is unique due to its quinoline core, which imparts specific chemical and biological properties. This makes it distinct from other phenylpropanoic acid derivatives, which may not have the same range of applications or biological activities .
Properties
Molecular Formula |
C19H16N2O3 |
---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
3-[(2-phenylquinoline-4-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C19H16N2O3/c22-18(23)10-11-20-19(24)15-12-17(13-6-2-1-3-7-13)21-16-9-5-4-8-14(15)16/h1-9,12H,10-11H2,(H,20,24)(H,22,23) |
InChI Key |
ZOZVOAMCHLZSGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC(=O)O |
Origin of Product |
United States |
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